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Compound of Interest

Compound Name: Bombinin H2

Cat. No.: B12374031 Get Quote

An In-Depth Technical Guide to the Bombinin H2 Peptide

Introduction
Bombinin H2 is a member of the bombinin H family of antimicrobial peptides (AMPs), which

are characterized by their hydrophobic and hemolytic properties[1]. These peptides are a

crucial component of the innate immune system of amphibians, particularly those of the

Bombina genus, such as the European yellow-bellied toad (Bombina variegata)[2][3]. Isolated

from skin secretions, Bombinin H2 and its related peptides represent a defense mechanism

against a broad spectrum of microorganisms[2][4]. The bombinin H family is notable for the

presence of diastereomers, where some members contain a D-amino acid at the second

position[1][2][4]. Bombinin H2, containing L-isoleucine at this position, and its counterpart

Bombinin H4, which has D-allo-isoleucine, have been subjects of research to understand the

structure-function relationships of these fascinating molecules[2][3]. This guide provides a

comprehensive overview of the sequence, structure, and experimental analysis of Bombinin
H2 for researchers and drug development professionals.

Peptide Sequence and Physicochemical Properties
The primary structure of Bombinin H2 is a 20-residue peptide chain. A significant feature is its

amidation at the C-terminus, a common characteristic of many AMPs that enhances stability

and activity. The peptide is rich in glycine (25%) and hydrophobic residues, which are critical for

its structural polymorphism and interaction with microbial membranes[2][3].

Table 1: Physicochemical Properties of Bombinin H2
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Property Value Source

Amino Acid Sequence

Ile-Ile-Gly-Pro-Val-Leu-Gly-

Leu-Val-Gly-Ser-Ala-Leu-Gly-

Gly-Leu-Leu-Lys-Lys-Ile-NH₂

[5]

Abbreviation
IIGPVLGLVGSALGGLLKKI-

NH₂
[5]

Molecular Formula C₉₁H₁₆₅N₂₃O₂₁ [5]

Molecular Weight 1917.43 Da [5]

Origin
Skin secretion of Bombina

variegata
[2][3]

Peptide Structure
The structure of Bombinin H2 is highly dependent on its environment, a phenomenon known

as structural polymorphism[2][3]. This adaptability is key to its biological function.

Secondary Structure
In an aqueous solution, Bombinin H2 typically adopts a disordered or random coil

conformation[6][7]. However, upon interaction with a hydrophobic environment that mimics a

biological membrane, such as trifluoroethanol (TFE) solutions or lipid micelles (SDS, DPC), it

undergoes a significant conformational change[2][6]. Under these conditions, the peptide folds

into a predominantly α-helical structure[2][6][7]. This transition is a critical step in its mechanism

of action.

Circular Dichroism (CD) spectroscopy is the primary method used to analyze these

conformational changes. In a TFE/NH₄Ac solution, the CD spectrum of bombinin peptides

shows characteristic positive peaks around 193 nm and negative peaks at 208 nm and 222 nm,

which is indicative of a high α-helical content[6]. In contrast, the spectrum in an aqueous buffer

shows features of a random coil[6].

Table 2: Secondary Structure of Bombinin H Peptides in Different Environments
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Environment
Dominant
Conformation

Experimental
Method

Source

Aqueous Solution

(e.g., 10 mM NH₄Ac)
Random Coil Circular Dichroism [6]

Membrane-Mimetic

(e.g., 50% TFE, SDS)
α-Helical

Circular Dichroism,

NMR
[2][6]

Tertiary Structure
The tertiary structure of Bombinin H2 in a membrane-mimetic environment has been

determined using Nuclear Magnetic Resonance (NMR) spectroscopy[2][3]. The resulting α-

helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. One side of the

helix features a "glycine ridge," which may facilitate helix-helix interactions, potentially leading

to peptide self-aggregation and the formation of pores or channels in the target membrane[2]

[3]. Molecular dynamics simulations suggest that in solution, the peptide can exist in various

states, including a single-helix or a bent helix-loop-helix conformation, before self-associating

into larger aggregates[7].

Experimental Protocols
The study of Bombinin H2 involves its synthesis, purification, and characterization using

various biochemical and biophysical techniques.

Peptide Synthesis
Sufficient quantities of Bombinin H2 for research are produced via chemical synthesis.

Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl)

chemistry is the standard method[6][8].

Procedure:

The synthesis is performed on a resin, such as MBHA resin, using an automated peptide

synthesizer[6][8].
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Amino acids are coupled sequentially to build the peptide chain according to the known

sequence.

Upon completion of the synthesis, the peptide is cleaved from the resin, and protecting

groups are removed. This is typically achieved by stirring the resin-bound peptide in a

cleavage cocktail (e.g., containing trifluoroacetic acid) for several hours at room

temperature[8].

The cleaved peptide is precipitated using cold diethyl ether, washed, and then dissolved in

a water/acetonitrile solution before lyophilization to yield the crude peptide powder[8].

Peptide Purification and Characterization
The crude synthetic peptide contains impurities that must be removed.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold

standard for peptide purification[6][8][9].

Procedure:

The crude peptide is dissolved and injected into an RP-HPLC system equipped with a C18

column[8][9].

A gradient of increasing organic solvent (e.g., acetonitrile containing 0.1% TFA) in an

aqueous solvent (e.g., water containing 0.1% TFA) is used to elute the peptide[9].

The peptide's retention is based on its hydrophobicity. More hydrophobic impurities are

retained longer on the column.

Elution is monitored by UV absorbance, typically between 210-220 nm[9].

Fractions containing the pure peptide are collected, pooled, and lyophilized[8].

Characterization: The purity and identity of the final product are confirmed using analytical

HPLC and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass

spectrometry to verify the correct molecular mass[6][8].
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Structural Analysis
Method: Circular Dichroism (CD) Spectroscopy is used to determine the secondary structure.

Procedure:

Purified peptide samples are prepared at a specific concentration (e.g., 50 μM) in different

solvents: an aqueous buffer (e.g., 10 mM ammonium acetate, NH₄Ac) to simulate a

physiological environment and a membrane-mimetic solvent (e.g., 50% TFE in 10 mM

NH₄Ac)[6][8].

Samples are loaded into a quartz cuvette (e.g., 1 mm path length)[6][8].

CD spectra are recorded over a wavelength range of 190–260 nm at room temperature[6].

The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and

random coil conformations.

Biological Activity and Signaling
Bombinin H2 exhibits a range of biological activities, primarily centered on its ability to disrupt

cell membranes.

Antimicrobial and Hemolytic Activity
Bombinin H2 is active against various Gram-positive and Gram-negative bacteria[4]. However,

compared to other bombinin peptides, the H-class peptides generally show lower bactericidal

activity but are significantly more hemolytic (capable of lysing red blood cells)[3][4]. This

cytotoxicity is a key consideration for its therapeutic potential. Recent studies have also

investigated its efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus

aureus (MRSA) and its ability to inhibit biofilm formation[6].

Anticancer Activity
Emerging research indicates that Bombinin H2 possesses selective cytotoxicity against certain

cancer cells, such as non-small cell lung carcinoma lines[10][11]. This selectivity is thought to

be related to differences in the membrane composition between cancerous and non-cancerous

cells[10][11].
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Mechanism of Action: Membrane Disruption
The primary mechanism of action for Bombinin H2 does not involve specific intracellular

signaling pathways but rather direct physical disruption of the cell membrane[6]. The process is

believed to follow a multi-step model:

Electrostatic Attraction: The positively charged lysine residues (Lys¹⁸, Lys¹⁹) on the peptide

are attracted to the negatively charged components of microbial membranes (e.g.,

phospholipids like phosphatidylglycerol).

Conformational Change: Upon association with the membrane, the peptide transitions from a

random coil to an amphipathic α-helix[2][7].

Membrane Insertion and Disruption: The hydrophobic face of the helix inserts into the lipid

bilayer, disrupting its integrity. This may occur through various models, such as the "barrel-

stave" or "carpet" model, leading to pore formation, increased membrane permeability, and

ultimately, cell death[6].

Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and analysis of

Bombinin H2.
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Caption: Workflow for Bombinin H2 synthesis, purification, and analysis.

Proposed Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12374031?utm_src=pdf-body-img
https://www.benchchem.com/product/b12374031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This diagram outlines the proposed mechanism by which Bombinin H2 disrupts a bacterial cell

membrane.
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Caption: Mechanism of Bombinin H2-induced bacterial membrane disruption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12374031?utm_src=pdf-body
https://www.benchchem.com/product/b12374031?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/11090921/
https://pubmed.ncbi.nlm.nih.gov/11090921/
https://pubmed.ncbi.nlm.nih.gov/18586045/
https://pubmed.ncbi.nlm.nih.gov/18586045/
https://www.researchgate.net/publication/5270060_Structures_of_the_glycine-rich_diastereomeric_peptides_bombinin_H2_and_H4
https://pubmed.ncbi.nlm.nih.gov/19366600/
https://pubmed.ncbi.nlm.nih.gov/19366600/
https://www.medchemexpress.com/bombinin-h2.html
https://d-nb.info/1370673434/34
https://www.researchgate.net/publication/336973797_Self-Association_of_Antimicrobial_Peptides_A_Molecular_Dynamics_Simulation_Study_on_Bombinin
https://pure.qub.ac.uk/files/638416951/Discovery_and_optimisation.pdf
https://www.bachem.com/knowledge-center/peptide-guide/peptide-purification-process-and-methods/
https://www.researchgate.net/publication/317820240_Discovery_of_two_Bombinin_peptides_with_antimicrobial_and_anticancer_activities_from_the_skin_secretion_of_Oriental_Fire-bellied_toad_Bombina_orientalis
https://iris.uniroma1.it/retrieve/1f0956bb-8c08-4419-ab43-e5b653e0e2c2/Swithenbank_Temporin%20A_2020.pdf
https://www.benchchem.com/product/b12374031#bombinin-h2-peptide-sequence-and-structure
https://www.benchchem.com/product/b12374031#bombinin-h2-peptide-sequence-and-structure
https://www.benchchem.com/product/b12374031#bombinin-h2-peptide-sequence-and-structure
https://www.benchchem.com/product/b12374031#bombinin-h2-peptide-sequence-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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